Vibsanin E

Description

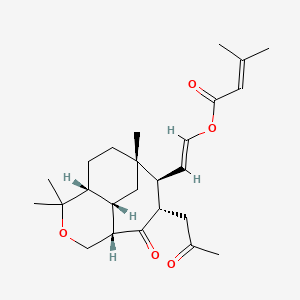

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36O5 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

[(E)-2-[(1S,4R,8S,10S,11S,13S)-1,5,5-trimethyl-9-oxo-10-(2-oxopropyl)-6-oxatricyclo[6.3.2.04,13]tridecan-11-yl]ethenyl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C25H36O5/c1-15(2)11-22(27)29-10-8-21-17(12-16(3)26)23(28)19-14-30-24(4,5)20-7-9-25(21,6)13-18(19)20/h8,10-11,17-21H,7,9,12-14H2,1-6H3/b10-8+/t17-,18+,19+,20+,21-,25-/m0/s1 |

InChI Key |

FXXKPLFBIHAEOU-YFIARNFSSA-N |

Isomeric SMILES |

CC(=CC(=O)O/C=C/[C@H]1[C@@H](C(=O)[C@@H]2COC([C@H]3[C@@H]2C[C@@]1(CC3)C)(C)C)CC(=O)C)C |

Canonical SMILES |

CC(=CC(=O)OC=CC1C(C(=O)C2COC(C3C2CC1(CC3)C)(C)C)CC(=O)C)C |

Synonyms |

vibsanin E |

Origin of Product |

United States |

Isolation and Original Structural Elucidation of Vibsanin E

Natural Sources and Botanical Origin of Vibsanin E

This compound is a natural product found exclusively within the Viburnum genus, which is known for producing a variety of vibsane-type diterpenoids. beilstein-journals.org

Isolation from Viburnum odoratissimum Species

The initial isolation of this compound occurred in 1978 by Kawazu from Viburnum odoratissimum, a plant commonly known as "Sangoju" and recognized as a Japanese fish poison plant. nih.govresearchgate.net This plant species, Viburnum odoratissimum Ker. (Caprifoliaceae), is notably rich in vibsane-type diterpenoids. acs.orgsyphu.edu.cn Following its initial discovery, other members of the vibsane family have also been isolated from various Viburnum species, including Viburnum awabuki and Viburnum suspensum. beilstein-journals.orgnih.govacs.org

Methodologies for Primary Structural Assignment

The intricate structure of this compound necessitated the application of advanced analytical techniques for its primary structural assignment and the determination of its absolute configuration.

Spectroscopic Techniques Employed in Initial Elucidation

The structural elucidation of vibsane-type diterpenoids, including this compound, relies heavily on comprehensive analyses of spectroscopic data. nih.govresearchgate.netresearchgate.net The confirmation of synthetic this compound's structure, for instance, was achieved by demonstrating an identical spectroscopic match (specifically ¹H and ¹³C NMR) to the natural material. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural elucidation of complex organic molecules like this compound. Both one-dimensional (1D) NMR, such as proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, and two-dimensional (2D) NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed. nih.govbeilstein-journals.orgpublish.csiro.aunih.govacs.orgnih.gov These methods provide detailed information about the connectivity of atoms and their spatial relationships within the molecule, with chemical shifts typically expressed in parts per million (ppm) and coupling constants in Hertz (Hz). beilstein-journals.orgpublish.csiro.aunih.gov The comparison of NMR data from synthetic and natural samples is crucial for confirming the proposed structures. nih.govresearchgate.net

Mass spectrometry plays a vital role in determining the molecular formula and accurate mass of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is specifically utilized for precise mass measurements, providing essential data on the elemental composition of the compound. beilstein-journals.orgpublish.csiro.aunih.gov Other mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC/MS) at 70 eV and electron impact ionization mass measurements (EI 70 eV), have also been applied in the characterization of vibsane derivatives. beilstein-journals.orgpublish.csiro.aunih.govaai.org

X-ray Crystallography for Absolute Configuration Determination

The definitive determination of the three-dimensional molecular structure and absolute configuration of this compound was achieved through X-ray crystallography. researchgate.netacs.orgorganic-chemistry.org This powerful technique analyzes the diffraction patterns produced when X-rays interact with a crystalline sample, allowing for the precise mapping of atomic arrangements. diamond.ac.ukanu.edu.au For this compound, X-ray analysis established its identity as a β,β-dimethylacrylic acid ester of a novel diterpene and revealed that the junction of its two six-membered rings is cis, with both rings adopting a chair conformation. researchgate.net

Compound Names and PubChem CIDs

Advanced Synthetic Methodologies and Total Synthesis of Vibsanin E

Retrosynthetic Analysis and Strategic Disconnections for Vibsanin E

Retrosynthetic analysis, a problem-solving technique, transforms a target molecule into progressively simpler structures, ultimately leading to readily available starting materials nih.gov. For this compound, a key aspect of its retrosynthesis involves the strategic disconnection of its complex tricyclic core and the introduction of its characteristic side chains nih.govwikipedia.orgnih.govgithub.io. The highly functionalized fused seven-membered ring system of this compound makes it a challenging target nih.govnih.gov.

Early retrosynthetic strategies for vibsane-type diterpenes often envisioned a [4+2] cycloaddition to establish the core functionality nih.govnih.gov. However, attempts to achieve this transformation, particularly with isoprene (B109036) and oxygenated derivatives, proved unsuccessful nih.govnih.gov. An alternative approach considered a biogenetically modeled pathway, which, while yielding advanced intermediates, did not lead to the desired target nih.gov. The complexity of the system, particularly the presence of a highly functionalized cycloheptane (B1346806) ring with five stereogenic centers, necessitated innovative disconnections wikipedia.orggithub.ionih.gov.

A successful retrosynthetic approach to this compound and its epimers exploited the power of cycloaddition reactions to construct the central seven-membered ring and the tricyclic core nih.govwikipedia.orgnih.govgithub.ionih.gov. This strategy often involved generating the cycloheptadiene ring via a [4+3] cycloaddition, followed by other cycloaddition steps to complete the polycyclic skeleton wikipedia.orggithub.ionih.gov. The introduction of the side chain functionality was anticipated through methods such as cuprate (B13416276) conjugate addition followed by alkylation of the resulting enolate wikipedia.orggithub.io.

Pioneering Total Synthesis Approaches to this compound and its Epimers

The total synthesis of vibsane natural products, including this compound, has historically been challenging due to the intricate stereocontrol required nih.govnih.gov. Many synthetic efforts have resulted in the formation of diastereomers rather than the natural products themselves nih.govnih.gov.

First Total Synthesis of (±)-Vibsanin E

The first total synthesis of (±)-Vibsanin E was achieved through a collaborative effort between the Williams and Davies research groups nih.govnih.govnih.govnih.gov. This landmark synthesis, completed in 14 steps, confirmed the proposed relative stereochemistry of the natural product nih.govnih.gov. A crucial aspect of this synthesis was the rapid generation of the tricyclic core using a rhodium-catalyzed [4+3] cycloaddition strategy nih.govnih.gov. This was followed by an effective "end game" strategy to introduce the remaining side chains nih.govnih.gov.

The synthesis involved overcoming several challenges, including the difficult introduction and stereocontrol of the side chains nih.gov. For instance, a microwave-induced Claisen rearrangement was employed, with careful control of dilution to minimize C-allylated byproducts nih.gov. Additionally, the epimerization of a syn-isomer to the desired anti-isomer was achieved using K2CO3/MeOH, providing the anti-isomer in reasonable quantity nih.govnih.gov. The final steps involved deprotection, oxidation, and olefination to furnish (±)-Vibsanin E nih.govnih.gov.

Collaborative Synthetic Efforts and Challenges

The synthesis of this compound and its epimers has been a driving force for the development of new synthetic strategies, often benefiting from collaborative efforts wikipedia.orggithub.ionih.gov. The collaboration between the Davies and Williams groups exemplifies this, pooling their expertise in vinylcarbenoid chemistry and end-game synthetic strategies, respectively wikipedia.orggithub.ionih.gov.

One of the persistent challenges in the late-stage synthesis of seven-membered ring vibsanins is the installation of the (E)-vinylacetate functionality, which is present in the C-10 side chain of this compound wikipedia.org. The Williams group developed an effective Wittig reaction to address this issue wikipedia.org. Another significant challenge encountered was the conjugate addition reaction involving attack adjacent to a quaternary center, which was successfully achieved using an electron-rich α-oxa-methylene cuprate and TMSCl as an activator nih.gov. Medium-sized rings like those in this compound can also pose difficulties in functionalization due to unique conformational preferences that interfere with stereoselective reactions.

Key Stereoselective Transformations and Tactics in this compound Synthesis

The synthesis of this compound relies heavily on stereoselective transformations to construct its complex chiral framework nih.govnih.govwikipedia.org.

Rhodium-Catalyzed Cycloaddition Strategies

Rhodium-catalyzed cycloaddition reactions have emerged as a powerful tool for the stereoselective construction of seven-membered rings, a crucial feature of the vibsane core nih.govwikipedia.orggithub.ionih.gov. This methodology is particularly effective for generating highly functionalized cycloheptane rings nih.gov.

The rhodium-catalyzed [4+3] cycloaddition between vinylcarbenoids and dienes is a cornerstone strategy in the synthesis of this compound and its epimers nih.govnih.govnih.govwikipedia.orggithub.ionih.gov. This reaction proceeds via a tandem cyclopropanation/Cope rearrangement sequence wikipedia.orggithub.ionih.gov. Initially, a cyclopropanation forms a divinylcyclopropane, which then undergoes a Cope rearrangement to yield a cycloheptadiene wikipedia.orggithub.ionih.gov. This mechanism ensures high diastereoselectivity and allows for precise control over up to three stereogenic centers nih.gov.

The [4+3] cycloaddition is instrumental in rapidly generating the tricyclic core of this compound nih.govnih.gov. For instance, in the asymmetric synthesis of (−)-5-epi-vibsanin E, this reaction, catalyzed by chiral dirhodium complexes like Rh2(S-PTAD)4 or Rh2(R-PTAD)4, enabled the formation of the quaternary stereogenic center with high asymmetric induction wikipedia.orggithub.io. The reaction can be conducted on a significant scale with low catalyst loading, demonstrating its efficiency and practicality wikipedia.org. Following the [4+3] cycloaddition, subsequent intramolecular heteronuclear [4+2] cycloaddition and photochemically induced [4+2] cycloaddition steps were employed to complete the tricyclic core of (±)-5-epi-10-epi-vibsanin E nih.govnih.gov.

Stereochemical Control in Cycloaddition Reactions

Stereochemical control is paramount in the synthesis of complex natural products like this compound, which contains multiple stereogenic centers within its cycloheptane ring researchgate.net. A key methodology employed in the total synthesis of 5-epi-Vibsanin E and related vibsane cores is the rhodium-catalyzed [4+3] cycloaddition between vinylcarbenoids and dienes researchgate.netuni.lu. This reaction is highly effective for constructing seven-membered rings and is critical for establishing the tricyclic core of this compound researchgate.netuni.lu. The mechanism involves a tandem cyclopropanation/Cope rearrangement, which inherently ensures high diastereoselectivity, capable of controlling up to three stereogenic centers researchgate.netuni.lu.

For asymmetric induction, chiral dirhodium complexes are utilized. For instance, the Rh2(S-PTAD)4 catalyst has proven effective in achieving high enantioselectivity in the [4+3] cycloaddition, leading to the crucial quaternary stereogenic center with high asymmetric induction researchgate.net. In model studies, the Rh2(S-PTAD)4 catalyzed reaction of a siloxyvinyldiazoacetate yielded the [4+3] cycloadduct in 67% yield with 90% enantiomeric excess (ee) researchgate.net. This stereoselective transformation is pivotal for controlling the subsequent stereocenters in the synthesis researchgate.net.

Table 1: Stereochemical Control in Rh-Catalyzed [4+3] Cycloaddition

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Diastereoselectivity | Key Outcome |

| Rh2(S-DOSP)4 | Siloxyvinyldiazoacetate | - | 45 researchgate.net | - | Moderate enantioselectivity researchgate.net |

| Rh2(S-PTAD)4 | Siloxyvinyldiazoacetate | 67 researchgate.net | 90 researchgate.net | High researchgate.netuni.lu | Crucial quaternary stereogenic center with high asymmetric induction researchgate.net |

Intramolecular Heteronuclear [4+2] Cycloaddition

Following the initial [4+3] cycloaddition, an intramolecular heteronuclear [4+2] cycloaddition is employed as the second key cycloaddition step to further construct the tricyclic core of this compound frontiersin.orguni.lu. This reaction is crucial for generating the remaining two rings of the tricyclic system uni.lu. For example, a Lewis acid-promoted hetero-Diels-Alder reaction has been successfully utilized to rapidly form two new rings and a new stereocenter in excellent yield guidetopharmacology.org. Specifically, a BF3·OEt2-assisted heteronuclear [4+2] cycloaddition of an aldehyde intermediate has been shown to efficiently yield the tricyclic core in 86% yield uni.lu.

Photochemically Induced Cycloaddition Reactions

Photochemically induced cycloaddition reactions represent another strategy for functionalizing the tricyclic core and introducing side chains in the synthesis of vibsane-type diterpenes uni.lunih.gov. In some synthetic routes, a photochemically induced [4+2] cycloaddition has been utilized to introduce side chains, often followed by oxidative cleavage uni.lu. This approach has been explored in the synthesis of (±)-5-epi-10-epi-vibsanin E nih.govuni.lu. However, challenges such as incorrect relative stereochemistry and limited regiocontrol have been observed with this method nih.gov. A notable aspect of this strategy involves the photoisomerization of a cis-cycloheptenone to a trans-cycloheptenone, which activates the tricyclic core for further functionalization via the [4+2] cycloaddition uni.lu.

Cope Rearrangement in Ring System Construction

The Cope rearrangement plays a fundamental role in the construction of the seven-membered ring system characteristic of this compound, particularly as an integral part of the rhodium-catalyzed [4+3] cycloaddition strategy researchgate.netuni.luguidetopharmacology.org. This reaction proceeds through an initial cyclopropanation to form a divinylcyclopropane intermediate, which then undergoes a subsequent Cope rearrangement to yield the desired cycloheptadiene researchgate.netguidetopharmacology.org. This tandem process is highly effective for the stereoselective construction of seven-membered rings and is responsible for generating a crucial quaternary stereogenic center with high enantiomeric excess researchgate.netguidetopharmacology.org. The Cope rearrangement ensures excellent stereocontrol in the formation of the cycloheptane ring researchgate.netuni.lu.

Functionalization of the Tricyclic Core and Side-Chain Introduction

Functionalizing the tricyclic core and introducing the complex side chains of this compound presents unique challenges due to the often unique conformations of medium-sized rings, which can interfere with stereoselective reactions guidetopharmacology.org.

Claisen Rearrangement Approaches

Claisen rearrangement approaches have been employed to introduce some of the more challenging stereocenters and side chains in the synthesis of this compound nih.govguidetopharmacology.org. For instance, in the Davies and Williams synthesis of 5-epi-Vibsanin E, a Claisen rearrangement was used to impart a tricky stereocenter guidetopharmacology.org. This step required careful optimization, particularly in generating the enolate with the correct regiochemistry guidetopharmacology.org. Silylation followed by allylation of the ketone proved effective, and microwave-assisted rearrangement yielded the desired product in reasonable yield and diastereomeric ratio nih.govguidetopharmacology.org. For example, microwave-induced Claisen rearrangement of an allylated intermediate afforded a mixture of syn- and anti-isomeric products, with the anti-isomer being obtained in 44% yield (56% with recovery after epimerization of the syn-isomer) when performed in dilute solution frontiersin.orgnih.gov.

Table 2: Claisen Rearrangement Outcomes in this compound Synthesis

| Reaction Conditions | Product Ratio (syn:anti) | Anti-isomer Yield (%) | Notes |

| Microwave-induced, dilute toluene (B28343) (0.02M) | - | 44 (56 with recovery) frontiersin.orgnih.gov | Reduced C-allylated material, epimerization of syn-isomer possible frontiersin.orgnih.gov |

Olefination Reactions (e.g., Wittig Reaction Variants)

Olefination reactions, particularly variants of the Wittig reaction, are crucial for the final stages of this compound synthesis, specifically for installing the (E)-vinylacetate moiety at the C-10 side chain researchgate.netguidetopharmacology.org. The installation of this trans-vinylacetate functionality has been noted as particularly difficult guidetopharmacology.org. The Williams group successfully utilized the Anders-Gaßner modification of the Wittig reaction to achieve this researchgate.netguidetopharmacology.org. This variant is effective for forming 3,3-dimethylacroyl enol esters found in vibsane-type diterpenes. The treatment of an aldehyde intermediate with a specific ylide in this reaction sequence produced this compound, which spectroscopically matched the natural material frontiersin.orgnih.gov.

Biosynthetic Hypotheses and Pathways for Vibsanin E

Postulated Biogenetic Origin within Viburnum Species

Vibsanin E was initially isolated in 1978 from the Japanese fish poison plant Viburnum odoratissimum (Sangoju). nih.govresearchgate.net This compound is a member of the broader vibsane family of diterpenoids, which are considered rare natural products due to their exclusive occurrence in a limited number of Viburnum species, including V. odoratissimum, V. awabuki, and V. suspensum. nih.govresearchgate.netuni-freiburg.deuni-freiburg.de

The plausible biogenetic origin of vibsane-type diterpenoids, including this compound, is postulated to commence from geranylgeranyl pyrophosphate (GGPP). This acyclic precursor undergoes a series of cyclization reactions, leading to the formation of an 11-membered ring intermediate, which serves as a foundational scaffold for the diverse vibsane structures.

Chemical Correlation Studies Informing Biosynthetic Routes

Chemical correlation studies play a pivotal role in elucidating natural biosynthetic pathways by demonstrating the interconversion of related compounds under controlled conditions, mimicking plausible biological transformations.

A significant chemical correlation study demonstrated the direct conversion of vibsanin C, a seven-membered ring vibsane-type diterpene, into this compound, a tricyclic vibsane-type diterpene. This transformation was achieved with a notable 50% yield by reacting vibsanin C with boron trifluoride diethyl etherate (BF₃·OEt₂) at a low temperature of -78 °C. uni-freiburg.de

This experimental evidence is crucial as it not only confirmed the structural relationship, including the absolute configurations, between Vibsanin C and this compound but also strongly suggested a possible biosynthetic route in nature. The study indicated that this compound could be biosynthesized via Vibsanin C, which itself is believed to be derived from Vibsanin B. Further research has shown that the seven-membered ring system of Vibsanin C can be obtained from Vibsanin B through a high-yielding oxy-Cope rearrangement. uni-freiburg.de

Biogenetically Modeled Approaches in Synthetic Chemistry

Inspired by the proposed natural biosynthetic routes, synthetic chemists have pursued "biogenetically modeled approaches" to construct the complex architecture of this compound and its analogues. These strategies aim to mimic key transformations observed or hypothesized in nature, often leading to elegant and efficient syntheses. nih.govuni-freiburg.de

Research groups, including those led by Williams and Davies, have independently and collaboratively worked towards the total synthesis of this compound. The Queensland group (Williams) explored a biogenetically modeled approach that successfully provided access to a bicyclic intermediate, although it did not directly complete the synthesis of the target molecule. nih.govresearchgate.net

The Davies group, in their total synthesis efforts for 5-epi-10-epi-vibsanin E, strategically employed a series of cycloaddition reactions, reflecting biogenetic principles. These included a rhodium-catalyzed [4+3] cycloaddition, a subsequent heteronuclear [4+2] cycloaddition, and a photochemically induced [4+2] cycloaddition. nih.gov

Beyond these specific examples, biogenetically modeled syntheses of vibsane-type diterpenoids often integrate classical and modern ring-expansion protocols to construct the central core structures. Key synthetic strategies employed in these approaches include:

Cycloaddition Reactions: Rhodium-catalyzed [4+3] cycloadditions followed by Cope rearrangements have been used to generate the required ring systems and introduce quaternary centers with high enantiomeric excess. Lewis-acid promoted hetero-Diels-Alder reactions have also proven effective for forming new rings and stereocenters.

Rearrangement Reactions: Claisen rearrangements have been utilized to impart challenging stereocenters within the molecular framework.

Side Chain Construction: The installation of peripheral functionalities, such as the enol ester side chain characteristic of the vibsanin family, has been achieved using methods like the Anders-Gaßner modification of the Wittig reaction. uni-freiburg.de

Strategic Functionalization: End-game synthetic strategies have focused on specific areas, including regio- and stereospecific α-hydroxylation (or methoxylation), furan (B31954) ring formation, and the precise installation of acetone (B3395972) and enol ester functionalities.

These biogenetically inspired synthetic endeavors not only provide access to these complex natural products but also deepen the understanding of their potential formation mechanisms in living organisms.

Molecular Mechanisms of Action and Biological Research Focus

General Biological Activities Associated with the Vibsane Family

The vibsane family of diterpenoids exhibits a range of biological activities, with a notable focus on cytotoxic effects against various cancer cell lines. These compounds demonstrate potential as natural product-derived agents with therapeutic relevance.

Overview of Cytotoxic Activities of Related Vibsanins (e.g., Vibsanin A, B, C, O, K, P, W)

Several vibsanin compounds have demonstrated significant cytotoxic activities:

Vibsanin A has been shown to induce the differentiation of myeloid leukemia cells and also exhibits piscicidal activity. nih.govnih.gov

Vibsanin B inhibits rice seedling root growth and displays cytotoxic activity against KB cells. nih.govuni-freiburg.demed-life.cn

Vibsanin C also exhibits cytotoxic activities on KB cells. nih.govmed-life.cn

Vibsanin O demonstrates cytotoxicity against P-388 cells. nih.govmed-life.cn

Vibsanin K is cytotoxic against human gastric (NUGC) and oral epidermoid (HONE-1) tumor cells, and has been identified as an Hsp90 inhibitor, showing significant cytotoxicity against the HL-60 cell line. nih.govmed-life.cn

Vibsanin P exhibits cytotoxicity against P-388 cells and moderate inhibitory activity against A549 and HT-29 cell lines. nih.govmed-life.cn

Vibsanin W shows similar cytotoxic effects to Vibsanin P on P-388, A549, and HT-29 cells. nih.govmed-life.cn

Other related vibsane-type diterpenoids, such as Vibsanolide B and Vibsanolide C , have also demonstrated potent cytotoxic activity against A549 cells. researchgate.netwikipedia.org Additionally, Vibsanol C has shown strong inhibitory activity against multiple cell lines including HL-60, SMMC-7721, A-549, MCF-7, and SW-480. med-life.cn

Mechanistic Studies of Select Vibsane Diterpenoids

Mechanistic investigations into the vibsane family have primarily focused on compounds like Vibsanin A, elucidating their molecular targets and signaling pathways.

Protein Kinase C (PKC) Activation by Vibsanin A

Vibsanin A has been identified as a potent inducer of differentiation in myeloid leukemia cells and primary blasts, a process mediated through its direct interaction with and activation of Protein Kinase C (PKC). nih.govuni-freiburg.de The differentiation-inducing activity of Vibsanin A is suppressed when PKC activity is pharmacologically blocked. nih.govuni-freiburg.de PKC is a diverse family of phospholipid-dependent serine/threonine kinases, categorized into classical (α, βI, βII, γ), novel (δ, ϵ, η, θ), and atypical (ζ, ι) subgroups, each with distinct activation requirements. nih.gov Classical PKCs require both Ca²⁺ and diacylglycerol (DAG) for activation, novel PKCs are activated by DAG, and atypical PKCs operate independently of Ca²⁺ or DAG. nih.gov

Research indicates that Vibsanin A directly interacts with and activates PKC. nih.govuni-freiburg.de The binding affinity of Vibsanin A to various purified human PKC isoforms, including -α, -β, -γ, -δ, -ϵ, -η, and -θ, has been assessed through competition binding assays using [³H]PDBu. nih.gov Among these, the complex formed between PKC-ϵ and Vibsanin A was found to be the most stable, while the interaction with PKC-δ was the least stable. nih.gov Studies also suggest that the ester group within Vibsanin A plays a role in forming CH–O hydrogen bonds with the C1 domains of PKC.

The activation of PKC by Vibsanin A leads to the induction of the Extracellular signal-Regulated Kinase (ERK) pathway and a subsequent decrease in c-Myc expression. nih.govuni-freiburg.de Vibsanin A induces the phosphorylation of key components of this cascade, including Raf-1, MEK, and ERK, in a dose-dependent manner. nih.gov Inhibition of ERK, for instance, by the compound U0126, has been shown to abrogate Vibsanin A-induced cellular differentiation and reverse the suppression of c-Myc expression. nih.gov This indicates that the reduction in c-Myc expression by Vibsanin A is, at least in part, a downstream effect mediated by PKC-activated ERK proteins. nih.gov The ERK pathway is a crucial signaling cascade that regulates various cellular processes, including cell proliferation, differentiation, and survival, and is known to regulate transcription factors such as c-Myc.

Molecular docking experiments have been conducted to provide detailed insights into the potential binding modes of Vibsanin A with different PKC isoforms. nih.gov These investigations have revealed that PKC-α, -β, and -ϵ isoforms form hydrophilic pockets that facilitate their interaction with Vibsanin A, whereas PKC-δ forms a hydrophobic pocket. nih.gov Further molecular dynamics simulations have been employed to predict the precise binding mode of Vibsanin A with the C1 domains of PKC.

Heat Shock Protein 90 Beta (HSP90β) Targeting by Vibsanin B

While the primary focus of this article is Vibsanin E, significant research has elucidated the molecular mechanisms of a closely related vibsane diterpenoid, Vibsanin B (ViB). Vibsanin B has been identified as a novel lead compound that preferentially targets Heat Shock Protein 90 beta (HSP90β) over its isoform, HSP90α. nih.govresearchgate.netaai.orgacs.orgresearchgate.net

HSP90 is a crucial molecular chaperone protein vital for cellular survival, playing a significant role in proper protein folding, preventing misfolding, and restoring three-dimensional protein structures, particularly under cellular stress conditions. researchgate.net HSP90β is constitutively expressed within cells, distinguishing it from the inducible HSP90α isoform. researchgate.net The pharmacological targeting of HSP90 has gained considerable attention, especially in cancer therapy, due to its involvement in maintaining the stability of numerous oncogenic signaling proteins. researchgate.netresearchgate.netnih.gov

Research findings indicate that Vibsanin B exerts its biological effects by inhibiting interstitial leukocyte migration. This inhibition is a critical process in inflammatory responses, making it a potential therapeutic target for inflammation-associated diseases such as multiple sclerosis. nih.govaai.org Studies have shown that the inactivation of HSP90 can mimic the inhibitory effect of Vibsanin B on leukocyte migration. nih.govresearchgate.net Furthermore, Vibsanin B has been demonstrated to ameliorate experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis, by reducing leukocyte infiltration into the central nervous system. nih.govresearchgate.netaai.org

At a molecular level, detailed studies, including pull-down assays using biotin-tagged Vibsanin B, molecular docking simulations, and inhibition assays, suggest that Vibsanin B directly binds to the C-terminus of HSP90β. researchgate.netacs.org This specific interaction with the C-terminal domain of HSP90β is believed to be central to its observed biological activities.

The key research findings regarding Vibsanin B's interaction with HSP90β are summarized in the table below:

| Target Protein | Compound | Binding Specificity | Observed Biological Effect | Experimental Model |

| HSP90β | Vibsanin B | Preferential binding to C-terminus over HSP90α nih.govresearchgate.netacs.org | Inhibition of interstitial leukocyte migration nih.govaai.org | Transgenic zebrafish (TG:zlyz-enhanced GFP), THP-1 cells, dHL60 cells, murine EAE model nih.govaai.org |

| HSP90 | Vibsanin B | Inactivation mimics Vibsanin B's effect nih.govresearchgate.net | Amelioration of experimental autoimmune encephalomyelitis (EAE) nih.govaai.org | Mice nih.govaai.org |

Future Directions in Elucidating Biological Mechanisms of this compound

The total synthesis of this compound has been a significant achievement, providing a pathway for the production of sufficient material for comprehensive biological evaluation. nih.govresearchgate.net At the time of its first total synthesis, the specific biological activity of this compound had not been fully reported, with ongoing evaluations anticipated. nih.govresearchgate.net This highlights the need for continued research to fully uncover its molecular mechanisms.

Future directions in elucidating the biological mechanisms of this compound will likely involve a multifaceted approach, drawing upon advanced molecular and cellular biology techniques. Identifying the direct targets of natural products like this compound is a critical yet challenging endeavor in understanding their inherent molecular mechanisms and accelerating drug discovery. aai.org

Given the established biological activities of other vibsane-type diterpenoids, particularly the HSP90β targeting by Vibsanin B, future research on this compound could explore similar or distinct molecular targets. The structural rarity and complexity of this compound suggest that it may interact with biological systems through novel pathways.

Key areas for future investigation include:

Target Identification : Employing activity-based protein profiling, pull-down assays, and mass spectrometry, similar to methods used for Vibsanin B, to identify direct protein targets of this compound within biological systems. aai.org

Pathway Analysis : Utilizing computational methods to identify and interpret the biological pathways influenced by this compound, analyzing high-throughput data such as gene expression or proteomics to uncover patterns linked to specific biological processes. numberanalytics.com

Structure-Activity Relationship (SAR) Studies : Synthesizing derivatives of this compound to systematically explore how structural modifications impact its biological activity and target binding. This would leverage the established total synthesis routes. nih.govresearchgate.net

Advanced Cellular Models : Employing new cell culture techniques, such as organoids and induced pluripotent stem cells, to study the effects of this compound in more physiologically relevant in vitro systems. gulhanemedj.org

Disease-Specific Animal Models : Developing or utilizing genetically modified animal models to investigate the in vivo efficacy and mechanisms of this compound in specific disease contexts, building upon the success seen with Vibsanin B in EAE models. gulhanemedj.org

The inherent chemical diversity of the vibsane family positions them as a valuable chemical library for discovering novel therapeutic candidates. researchgate.net Elucidating the precise biological mechanisms of this compound will not only expand the understanding of this unique compound but also contribute to the broader knowledge of vibsane diterpenoids, potentially leading to the development of new therapeutic agents.

Structure Activity Relationship Sar Studies on Vibsanin E and Analogues

Design Principles for Vibsanin E Derivatives in SAR Research

The design of this compound derivatives for SAR research is heavily influenced by its unique and compact 3-oxatricyclo[6.3.2.05,10]tridecane core and its characteristic 3,3-dimethylacroyl enol ester functional group. researchgate.net The successful total synthesis of this compound, which employed strategies such as rhodium-catalyzed [4+3] cycloaddition to construct the tricyclic core, is a crucial prerequisite for systematic SAR investigations. researchgate.netnih.govsci-hub.se This synthetic accessibility allows for the deliberate introduction of modifications at various positions of the scaffold.

General design principles for creating derivatives often involve:

Targeted Modifications: Introducing specific chemical changes at suspected active sites or regions critical for binding to biological targets.

Scaffold Simplification or Elaboration: Modifying the core structure to assess the necessity of certain rings or to add functional groups that might enhance activity or improve pharmacokinetic properties.

Stereochemical Control: Investigating the impact of different stereoisomers, as stereochemistry often plays a crucial role in biological recognition and activity. nih.gov

For related vibsane compounds like Vibsanin B, SAR studies have been guided by molecular docking predictions, focusing on specific carbon positions (e.g., C4, C7, C8, and C18) to identify key interaction points for biological targets such as HSP90 C-terminus. researchgate.netresearchgate.net Similar rational design approaches would be applicable to this compound, leveraging computational methods alongside synthetic chemistry.

Identification of Key Structural Motifs for Biological Activity

At the time of its total synthesis, the specific biological activity of this compound had not been extensively reported, with ongoing evaluations anticipated to reveal its pharmacological profile. researchgate.netnih.gov However, the inherent structural features of this compound, including its tricyclic core and the 3,3-dimethylacroyl enol ester, represent its primary structural motifs. researchgate.net Insights into key structural motifs for biological activity can often be extrapolated from SAR studies on closely related analogues within the vibsane family.

For instance, studies on Vibsanin B derivatives have indicated that modifications at positions such as C4, C7, C8, and C18 significantly influence their activity as HSP90 C-terminal inhibitors. researchgate.netresearchgate.net This suggests that these regions within the vibsane scaffold are important for mediating biological interactions.

A notable example of the influence of specific substituents within the vibsane family comes from SAR studies on Vibsanin A analogues. Research has demonstrated that the hydroxymethyl group (–CH₂OH) in Vibsanin A is a critical substituent for inducing the differentiation of acute myeloid leukemia (AML) cells. nih.gov This finding highlights the importance of specific functional groups for mediating particular biological effects, even within a complex diterpenoid scaffold. The presence or absence, as well as the position and stereochemistry, of such groups can dramatically alter a compound's potency and selectivity.

Strategies for Modifying the this compound Scaffold for SAR Probes

Strategies for modifying the this compound scaffold for SAR probes typically involve a combination of synthetic methodologies and informed design. Given the complexity of this compound, total synthesis provides a versatile platform for generating diverse analogues. researchgate.netnih.gov

Key strategies include:

Late-Stage Functionalization: After constructing the core tricyclic structure, various side chains and functional groups can be introduced or modified at specific positions. The total synthesis of this compound, for example, involved an "end game strategy" to introduce the remaining side-chains after forming the tricyclic core. researchgate.netnih.gov

Systematic Derivatization: Modifying one part of the molecule at a time (e.g., varying substituents on the enol ester, or introducing groups on the cyclohexane (B81311) ring) to understand the contribution of each structural element to activity.

Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties but may offer improved metabolic stability, potency, or selectivity.

Chiral Pool Synthesis and Asymmetric Catalysis: Utilizing enantiomerically pure starting materials or asymmetric reactions to control the stereochemistry of new derivatives, which is crucial for biological activity. sci-hub.se

The exploration of Vibsanin B derivatives, which focused on modifications at C4, C7, C8, and C18 to optimize HSP90 inhibition, serves as a precedent for how targeted modifications can be applied to the vibsane scaffold to develop potent SAR probes. researchgate.netresearchgate.net

Detailed Research Findings

While comprehensive SAR data specifically for this compound is still emerging, studies on related vibsane diterpenoids, such as Vibsanin B, provide valuable insights into potential areas for modification and their impact on biological activity. For instance, in the context of HSP90 C-terminal inhibition, a Vibsanin B derivative, Compound 12f, demonstrated significant potency. researchgate.netresearchgate.net

Table 1: Biological Activity of a Vibsanin B Derivative

| Compound | Target | Cell Line | IC₅₀ (µM) |

| Vibsanin B (Compound 12f) | HSP90 C-terminus | SK-BR-3 | 1.12 |

This data illustrates how specific modifications to the vibsane scaffold can lead to potent inhibitors, guiding future SAR efforts for this compound. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Chiroptical Spectroscopy for Stereochemical Assignment

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique widely employed for the qualitative determination of the absolute configuration of chiral compounds. mdpi.com This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique ECD spectrum. The interpretation of these spectra, often in conjunction with quantum chemical calculations, allows researchers to assign the absolute stereochemistry of a compound. mdpi.comresearchgate.net

For Vibsanin E and related compounds within the Viburnum genus, ECD has played a crucial role in confirming their absolute configurations. The process typically involves comparing the experimentally obtained ECD spectrum with theoretically calculated spectra for possible enantiomers or diastereomers. A strong correlation between the experimental data and the calculated spectrum of a specific stereoisomer provides compelling evidence for its absolute configuration. researchgate.netresearchgate.net This approach is particularly valuable for molecules with multiple stereogenic centers, where traditional methods might be challenging. The complexity of ECD spectra, which are a superposition of configurational and conformational effects, also offers the advantage of providing information about the molecule's preferred conformation in solution. mdpi.com

X-ray Diffraction for Solid-State Structural Analysis

X-ray Diffraction (XRD) stands as the definitive technique for determining the precise atomic arrangement and solid-state structure of crystalline compounds. iastate.edumdpi.com For this compound, X-ray analysis has been pivotal in establishing its full structure and absolute configuration in the crystalline state. researchgate.net

Detailed X-ray crystallographic analysis revealed that this compound is a ββ-dimethylacrylic acid ester of a novel diterpene. researchgate.net The study provided critical insights into the molecule's three-dimensional arrangement, including the conformation of its multiple rings and the nature of their junctions. Specifically, the analysis showed that the two six-membered rings within the this compound structure adopt a chair conformation, and their junction is cis. Furthermore, the seven-membered ring also assumes a chair conformation. researchgate.net

The crystal structure of this compound was solved using the vector-search method and subsequently refined by the least-squares method. The refinement yielded a reliability factor (R-value) of 0.043 for 2171 independent reflections, indicating a high degree of accuracy in the determined structure. The absolute configuration was unequivocally determined using the Bijvoet method, which leverages the anomalous scattering of light atoms when exposed to Cu-Kα radiation. researchgate.net

The crystallographic data for this compound are summarized in the table below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Parameter a | 10.907 Å |

| Unit Cell Parameter b | 8.941 Å |

| Unit Cell Parameter c | 12.829 Å |

| Angle β | 107.63° |

| Z (molecules/unit cell) | 2 |

| R-value (refinement) | 0.043 |

| Independent Reflections | 2171 |

This comprehensive solid-state structural analysis through X-ray diffraction, complemented by spectroscopic techniques like ECD, provides a robust foundation for understanding the chemical and physical properties of this compound.

Theoretical and Computational Chemistry Studies of Vibsanin E

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and the energetic changes that occur during chemical reactions. researchgate.netresearchgate.netrsc.org These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distributions, and the potential energy surface of a reaction. This allows for the precise mapping of reaction pathways, including the identification of transition states and intermediates, which is crucial for explaining observed reactivity and selectivity. researchgate.netrsc.org

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying complex molecules like Vibsanin E. mdpi.comuci.edu In the context of synthesizing this compound's challenging tricyclic core, which often involves cycloaddition reactions, DFT is invaluable for explaining and predicting stereoselectivity. nih.gov

Cycloaddition reactions can proceed through various pathways, leading to different stereoisomers. DFT calculations can determine the activation energies for each of these pathways. The stereochemical outcome observed experimentally typically corresponds to the pathway with the lowest activation energy barrier.

For a hypothetical Diels-Alder cycloaddition step in a synthetic route toward the this compound core, DFT can be used to model the transition states of the possible endo and exo approaches. By calculating the Gibbs free energy of activation (ΔG‡) for both transition states, a direct prediction of the major product can be made. rsc.orgmdpi.com

Table 1: Hypothetical DFT-Calculated Activation Energies for a Cycloaddition Step

| Stereochemical Pathway | Electronic Energy (Hartree) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Predicted Product Ratio (endo:exo) |

| Endo Transition State | -1234.567890 | 20.5 | >99:1 |

| Exo Transition State | -1234.564321 | 24.0 |

Note: Data is illustrative. Lower ΔG‡ indicates the kinetically favored pathway.

These studies provide a quantitative rationale for the observed stereoselectivity, attributing it to factors like stabilizing secondary orbital interactions or minimizing steric hindrance in the favored transition state.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides deep insight into electronic structure, molecular modeling and dynamics simulations are essential for exploring the conformational landscape and dynamic behavior of large molecules over time. nih.govfiveable.menih.gov These methods use classical mechanics principles, employing force fields to approximate the potential energy of a system.

Molecular dynamics (MD) simulations can be used to explore the potential energy surface of the tricyclic core. youtube.comlivecomsjournal.org By simulating the motion of the atoms over time (typically nanoseconds to microseconds), the molecule can overcome energy barriers and sample various accessible conformations. The resulting trajectory provides information on the relative energies and populations of different conformers, such as chair, boat, or twist-boat forms of the constituent rings.

Table 2: Representative Conformational Distribution of this compound Core

| Conformer ID | Ring 1 Conformation | Ring 2 Conformation | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Conf-A | Chair | Chair | 0.00 | 75.3 |

| Conf-B | Chair | Skew-Boat | 1.25 | 12.1 |

| Conf-C | Skew-Boat | Chair | 1.80 | 6.5 |

| Conf-D | Boat | Boat | 4.50 | 0.2 |

Note: Data is representative of a typical conformational analysis result.

This analysis is critical for understanding how the molecule's shape influences its biological activity and for interpreting NMR data, where observed parameters are an average over the populated conformations.

Computational chemistry can accurately predict spectroscopic parameters, which is a powerful tool for structure verification. mdpi.comnih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. nih.govmestrelab.com The process typically involves first performing a conformational analysis (as described in 8.2.1) to identify all low-energy conformers.

For each stable conformer, the magnetic shielding tensors are calculated using a quantum mechanical method, often DFT with the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shielding constants are then averaged, weighted by the Boltzmann population of each conformer. Finally, these values are scaled by comparing them to the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS) to yield the predicted chemical shifts.

Table 3: Comparison of Experimental and DFT-Predicted ¹H NMR Chemical Shifts for a this compound Fragment

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| H-1 | 3.45 | 3.42 | +0.03 |

| H-5 | 2.18 | 2.21 | -0.03 |

| H-7a | 1.88 | 1.90 | -0.02 |

| H-7b | 1.65 | 1.63 | +0.02 |

Note: Data is illustrative. Good agreement between predicted and experimental shifts provides strong support for the proposed structure.

In Silico Approaches to Understanding Reactivity and Selectivity

In silico is a broad term for computational studies that complement in vitro and in vivo experiments. nih.gov In the study of this compound, these approaches can be used to build a comprehensive model of its chemical behavior. nih.govfrontiersin.org This involves analyzing the molecule's electronic properties to predict where and how it is most likely to react.

For instance, by calculating the distribution of electrostatic potential on the molecule's surface, one can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This map can predict sites susceptible to attack by various reagents. Similarly, frontier molecular orbital (FMO) theory, using the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be used to rationalize the outcomes of pericyclic reactions and other orbital-controlled processes. These computational tools provide a theoretical framework for understanding the inherent reactivity and selectivity of this compound, guiding future synthetic efforts and studies of its biological interactions. beilstein-journals.org

Future Research Directions and Unaddressed Scientific Questions

Elucidation of Complete Biosynthetic Pathways for Vibsanin E

While plausible biosynthetic routes for some vibsanin family members have been postulated, and some confirmed, the complete biosynthetic pathway for this compound remains an area for further elucidation. acs.org For instance, Vibsanin C has been proposed as a precursor to this compound. researchgate.netacs.org Understanding the full enzymatic cascade and intermediate steps involved in the biosynthesis of this compound in Viburnum species would provide critical insights. This knowledge could facilitate biomimetic synthesis, enabling the production of this compound and its analogues through more natural and potentially sustainable methods. Research could focus on identifying the specific enzymes and genes responsible for key cyclization and functionalization steps, potentially leveraging genomic and proteomic approaches.

Comprehensive Molecular Target Identification for this compound

Although the vibsane family exhibits a range of biological activities, the precise molecular targets and mechanisms of action for many of these compounds, including this compound, are not yet fully understood. nih.govresearchgate.net For example, some vibsanins have shown cytotoxic activities against various cancer cell lines, but the underlying mechanisms are often unclear. nih.govresearchgate.netresearchgate.net Future research should aim to comprehensively identify the specific proteins, enzymes, or cellular pathways that this compound interacts with to exert its biological effects. This could involve advanced biochemical assays, proteomics, and cell-based screening techniques. Identifying these targets is crucial for understanding its therapeutic potential and for rational drug design.

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The total synthesis of this compound has been achieved, often involving complex multi-step processes. nih.gov However, the development of novel synthetic routes with enhanced efficiency and sustainability remains a significant challenge and a key area for future research. Current synthetic efforts have sometimes encountered difficulties, such as achieving desired stereocontrol or low yields in certain steps. d-nb.infonih.govpublish.csiro.aubeilstein-journals.orgnih.gov Future work could explore greener chemistry principles, focusing on reducing waste, minimizing hazardous reagents, and improving atom economy. nih.govrsc.orgmdpi.comnano-ntp.comresearchgate.net This includes investigating alternative reaction conditions, such as aqueous micellar conditions, and developing novel catalytic systems that are highly efficient, selective, and reusable. nih.govnano-ntp.com The application of predictive analytics and computational tools could also aid in designing more sustainable and efficient synthetic pathways. rsc.org

Exploration of Additional Biologically Relevant Analogues and Derivatives

The vibsane family encompasses a wide variety of structural types, with some analogues demonstrating significant biological activities. nih.govresearchgate.netacs.org For instance, neovibsanins have shown neurite outgrowth activity. researchgate.netpublish.csiro.au While some derivatives and epi-isomers of this compound have been synthesized, further exploration of additional biologically relevant analogues and derivatives is warranted. researchgate.netd-nb.infonih.govpublish.csiro.au This involves systematic structural modifications of the this compound core to identify pharmacophores and improve potency, selectivity, or other desirable properties. Structure-activity relationship (SAR) studies, guided by computational modeling and in silico design, could lead to the discovery of new compounds with enhanced or novel biological activities. nih.govresearchgate.netkeio.ac.jp

Application of Advanced Analytical and Computational Techniques for Deeper Structural and Mechanistic Insights

Advanced analytical and computational techniques can provide deeper structural and mechanistic insights into this compound. Techniques such as high-resolution NMR, X-ray crystallography, and cryo-electron microscopy (cryo-EM) can offer precise structural elucidation, including conformational dynamics and interactions with biological macromolecules. researchgate.netuq.edu.au Furthermore, computational chemistry methods, including quantum chemistry calculations (e.g., DFT), molecular dynamics simulations, and AI/machine learning approaches, can be employed to predict physicochemical properties, understand reaction mechanisms, and model molecular interactions. researchgate.netnano-ntp.comuq.edu.auescholarship.orgbuffalo.edu These techniques can help in understanding the complex cyclization and rearrangement pathways involved in this compound's biosynthesis and synthesis, as well as its binding modes with potential molecular targets.

Interactive Data Tables

(Placeholder for interactive data tables. Data would be presented here if available in the text, e.g., comparison of synthetic yields, biological activity profiles of analogues, or spectroscopic data.)

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Vibsanin E with high purity?

- Methodological Answer :

- Step 1 : Use phytochemical extraction (e.g., column chromatography) from natural sources like Viburnum species, followed by spectroscopic characterization (NMR, MS) to confirm structure .

- Step 2 : Optimize synthetic routes (e.g., total synthesis via Diels-Alder reactions) to improve yield. Validate purity using HPLC (>95%) and compare retention times with literature standards .

- Key Data : Purity thresholds should align with pharmacological assay requirements (e.g., IC50 reproducibility) .

Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening (MTT assay) with dose-response curves (1–100 µM range) .

- Enzyme inhibition : Test kinase or protease inhibition (e.g., ELISA-based assays) to identify mechanistic targets .

- Controls : Include positive controls (e.g., paclitaxel for cytotoxicity) and solvent-only negative controls to isolate compound-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Meta-analysis : Compare experimental variables across studies (e.g., cell line origin, assay protocols, solvent systems) to identify confounding factors .

- Dose recalibration : Normalize data using molarity instead of mass/volume to account for molecular weight discrepancies .

- Validation : Replicate conflicting results under standardized conditions (e.g., ISO-certified labs) and apply statistical tests (ANOVA, p<0.05) .

Q. What computational strategies enhance the study of this compound’s molecular interactions?

- Methodological Answer :

- In silico docking : Use AutoDock Vina to model this compound’s binding to targets like NF-κB or MAPK. Validate predictions with mutagenesis studies .

- Molecular dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability (RMSD <2 Å) .

- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict bioactivity .

Q. How can multi-omics data be integrated to explore this compound’s mechanism of action?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis-related pathways) .

- Proteomics : Use LC-MS/MS to quantify protein expression changes (fold-change ≥2, FDR <0.05) and validate via Western blot .

- Network analysis : Merge datasets using tools like Cytoscape to map interaction hubs (e.g., AKT/mTOR) .

Methodological Considerations

Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?

- Answer :

- Non-linear regression : Fit sigmoidal curves to dose-response data (GraphPad Prism) to calculate EC50/IC50 values .

- Error propagation : Include standard deviations from triplicate experiments and report confidence intervals .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

Q. How should researchers design studies to investigate this compound’s structure-activity relationships (SAR)?

- Answer :

- Derivatization : Synthesize analogs with modifications to the diterpene core (e.g., esterification at C-3) and compare bioactivity .

- Crystallography : Resolve X-ray structures of analogs to correlate conformational changes with potency .

- Data table example :

| Analog | Modification Site | IC50 (µM) | Solubility (mg/mL) |

|---|---|---|---|

| VE-1 | C-3 acetylated | 12.3 | 0.45 |

| VE-2 | C-7 oxidized | 8.7 | 0.32 |

Critical Evaluation & Reproducibility

Q. What steps ensure reproducibility in this compound research across laboratories?

- Answer :

- Protocol standardization : Adopt MIAME (Microarray) or ARRIVE (in vivo) guidelines for reporting .

- Material sharing : Deposit spectral data (NMR, MS) in public repositories (e.g., PubChem) and share compound samples via collaborative agreements .

- Blinded experiments : Use third-party technicians for assay execution to minimize bias .

Q. How can researchers address gaps in this compound’s pharmacokinetic (PK) and toxicity profiles?

- Answer :

- ADMET prediction : Use SwissADME or ADMETLab to forecast absorption, metabolism, and toxicity risks .

- In vivo validation : Conduct murine PK studies (IV/oral dosing) with plasma sampling (0–24h) and LC-MS quantification .

- Toxicogenomics : Apply high-throughput screening (HTS) to assess hepatotoxicity (e.g., HepG2 cell viability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.